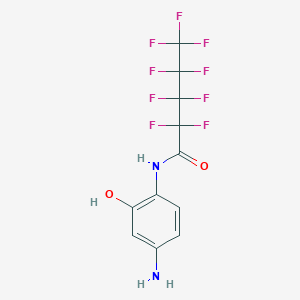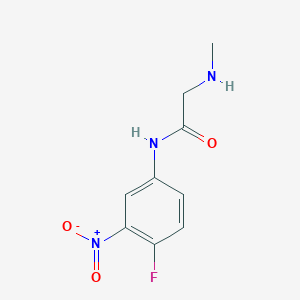
N-(4-fluoro-3-nitrophenyl)-2-(methylamino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluoro-3-nitrophenyl)-2-(methylamino)acetamide is an organic compound with the molecular formula C9H10FN3O3 It is characterized by the presence of a fluoro group, a nitro group, and a methylamino group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-nitrophenyl)-2-(methylamino)acetamide typically involves the following steps:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce the nitro group at the 3-position of the phenyl ring.
Acylation: The nitrated product is then acylated with chloroacetyl chloride to form N-(4-fluoro-3-nitrophenyl)acetamide.
Methylation: Finally, the acetamide is treated with methylamine to introduce the methylamino group, yielding the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-fluoro-3-nitrophenyl)-2-(methylamino)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products
Reduction: N-(3-amino-4-fluorophenyl)-2-(methylamino)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-fluoro-3-nitrobenzoic acid and methylamine.
Applications De Recherche Scientifique
N-(4-fluoro-3-nitrophenyl)-2-(methylamino)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-2-(methylamino)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-fluoro-3-nitrophenyl)acetamide: Lacks the methylamino group.
N-(4-chloro-3-nitrophenyl)-2-(methylamino)acetamide: Contains a chloro group instead of a fluoro group.
N-(4-fluoro-3-nitrophenyl)-2-(ethylamino)acetamide: Contains an ethylamino group instead of a methylamino group.
Uniqueness
N-(4-fluoro-3-nitrophenyl)-2-(methylamino)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C9H10FN3O3 |
|---|---|
Poids moléculaire |
227.19 g/mol |
Nom IUPAC |
N-(4-fluoro-3-nitrophenyl)-2-(methylamino)acetamide |
InChI |
InChI=1S/C9H10FN3O3/c1-11-5-9(14)12-6-2-3-7(10)8(4-6)13(15)16/h2-4,11H,5H2,1H3,(H,12,14) |
Clé InChI |
JVVSHECOKMETJK-UHFFFAOYSA-N |
SMILES canonique |
CNCC(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-Trifluoroacetyl 2-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B12442714.png)
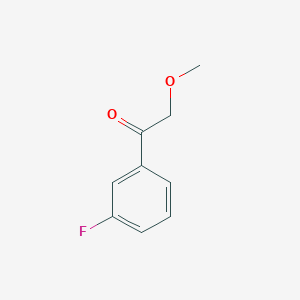
![4-[[2-[2-[3-[2-[3-[(4-Carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide](/img/structure/B12442721.png)
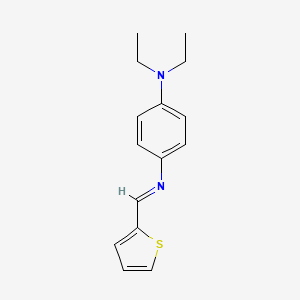
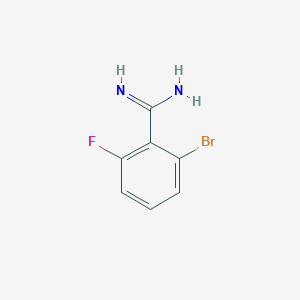
![2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-4-(furan-2-yl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12442739.png)

![Amino[3,4-bis(benzyloxy)phenyl]acetic acid](/img/structure/B12442748.png)
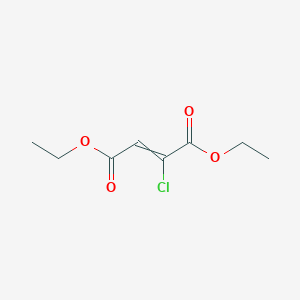
![1-Bromo-12-[(12-bromododecyl)disulfanyl]dodecane](/img/structure/B12442760.png)
![4,6-dichloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12442767.png)
